molecular formula C18H9Cl3FN3S B2585289 (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-38-0

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2585289
CAS No.: 683258-38-0
M. Wt: 424.7
InChI Key: QVCFDIZEWAXUER-DHZHZOJOSA-N
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Description

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl3FN3S and its molecular weight is 424.7. The purity is usually 95%.
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Biological Activity

The compound (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a thiazole-derived acrylonitrile that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole moiety, which is known for its diverse biological properties. The molecular formula is C24H20Cl2FN3C_{24}H_{20}Cl_2FN_3, and it features both electron-withdrawing and electron-donating groups that influence its reactivity and biological interactions.

Synthesis

The synthesis of thiazole-based compounds typically involves multi-step processes that include cyclization reactions and modifications to introduce various substituents. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact. For instance, microwave-assisted synthesis has been employed to expedite the formation of thiazole derivatives with high efficiency .

Antitumor Activity

Numerous studies have highlighted the antitumor potential of thiazole derivatives. The compound has shown promising results against various cancer cell lines:

  • IC50 Values : The IC50 values for several thiazole derivatives demonstrate their potency. For example, one study reported IC50 values around 1.98μg/mL1.98\,\mu g/mL for related compounds . This suggests that modifications to the thiazole ring can significantly enhance cytotoxicity.
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways such as Bcl-2 family proteins .

Antiviral Activity

Thiazole compounds have also been investigated for their antiviral properties. A study indicated that certain thiazole derivatives exhibit activity against HIV-1 and HIV-2 viruses, demonstrating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how different substituents affect biological activity:

Substituent Effect
Chlorine on phenyl ringIncreases cytotoxicity
Fluorine on phenyl ringEnhances binding affinity to target proteins
Thiazole ringEssential for antitumor activity

The presence of halogen atoms (like chlorine and fluorine) has been consistently linked to increased biological activity due to their influence on electron density and molecular interactions.

Case Studies

  • Anticancer Efficacy : A series of experiments conducted on MCF-7 breast cancer cells demonstrated that compounds similar to this compound exhibited significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
  • Insecticidal Activity : Certain derivatives have shown effective insecticidal properties against pests such as Aphis fabae, achieving 100% mortality at concentrations as low as 50mg/L50\,mg/L. This highlights the compound's versatility beyond human health applications .

Properties

IUPAC Name

(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3FN3S/c19-13-3-1-10(5-14(13)20)17-9-26-18(25-17)11(7-23)8-24-12-2-4-16(22)15(21)6-12/h1-6,8-9,24H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCFDIZEWAXUER-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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